
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate is a quaternary ammonium compound with the molecular formula C24-H34-N-O3.Br and a molecular weight of 464.50 . This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium salts, such as dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate, typically involves the Menschutkin reaction. This reaction involves the nucleophilic substitution of a tertiary amine with an alkyl halide . For example, the synthesis of decyl(1,2-diphenyl-2-hydroxyethyl)ammonium bromide involves the reaction of (1R,2S)-1,2-diphenyl-2-dimethylaminoethanol with dodecyl bromide in acetonitrile .
Industrial Production Methods
Industrial production of quaternary ammonium salts often employs similar synthetic routes but on a larger scale. The use of robust catalysts that are stable at high temperatures and under strongly basic conditions is common. Polar solvents, such as acetonitrile, are typically used to facilitate the reaction .
化学反応の分析
Types of Reactions
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of strong oxidizing agents can lead to the formation of oxidized products, while the use of nucleophiles can result in substitution products .
科学的研究の応用
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate involves its interaction with negatively charged cell membranes. The quaternary ammonium moiety has a net positive charge, which allows it to interact with and inhibit negatively charged microorganisms . This interaction can lead to the breakdown of cell membrane structure, inhibition of protein synthesis, and interference with metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds include:
- Benzyldimethyl(2-hydroxyethyl)ammonium chloride
- Hexyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium, bromide
Uniqueness
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate is unique due to its specific molecular structure, which includes a benzilate group.
特性
CAS番号 |
55019-67-5 |
|---|---|
分子式 |
C24H34BrNO3 |
分子量 |
464.4 g/mol |
IUPAC名 |
hexyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C24H34NO3.BrH/c1-4-5-6-13-18-25(2,3)19-20-28-23(26)24(27,21-14-9-7-10-15-21)22-16-11-8-12-17-22;/h7-12,14-17,27H,4-6,13,18-20H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
QQASUCNQTMPYCA-UHFFFAOYSA-M |
正規SMILES |
CCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


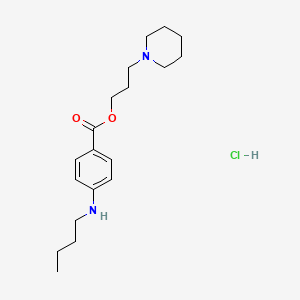
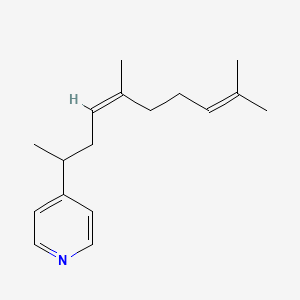
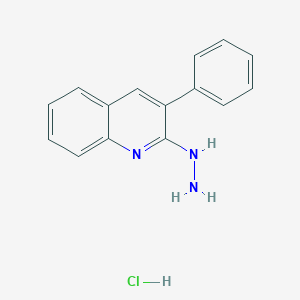
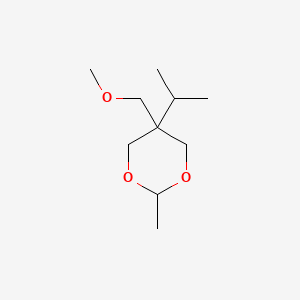

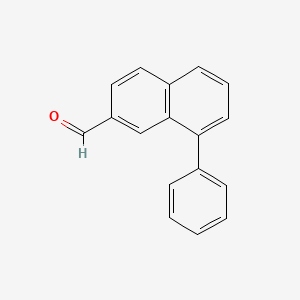
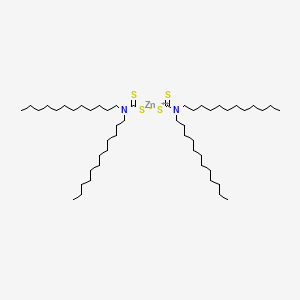
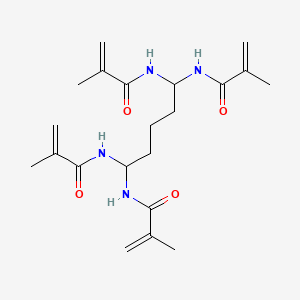
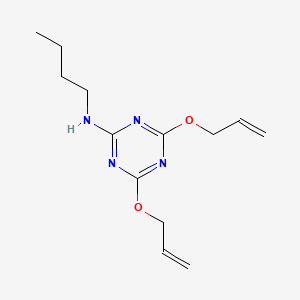

![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)

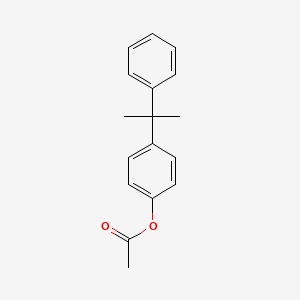
![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)
